In Vitro Inhibitory Potency (IC50) of Epalrestat Against Human Lens ALR2
In a standardized in vitro assay against human lens aldose reductase (ALR2), epalrestat demonstrated an IC50 of 98 nM [1]. This value serves as a benchmark for identifying novel ARIs. For instance, in a head-to-head comparison, the phytocompounds Agnuside and Eupalitin-3-O-galactoside exhibited IC50 values of 22.4 nM and 27.3 nM, respectively, indicating a 4.4-fold and 3.6-fold higher potency than epalrestat in this specific assay [1].
| Evidence Dimension | Inhibitory concentration (IC50) against human lens ALR2 |
|---|---|
| Target Compound Data | Epalrestat: IC50 = 98 nM |
| Comparator Or Baseline | Agnuside: IC50 = 22.4 nM; Eupalitin-3-O-galactoside: IC50 = 27.3 nM |
| Quantified Difference | Agnuside is 4.4-fold more potent; Eupalitin-3-O-galactoside is 3.6-fold more potent |
| Conditions | In vitro enzymatic assay using human lens ALR2 |
Why This Matters
This quantitative potency metric is essential for researchers benchmarking new chemical entities against the established clinical ARI standard.
- [1] PubChem. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy. S-EPMC8959960, 2022. View Source
